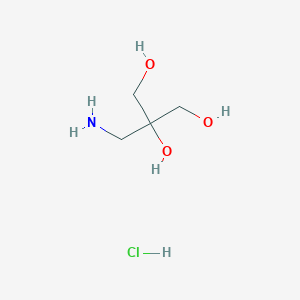

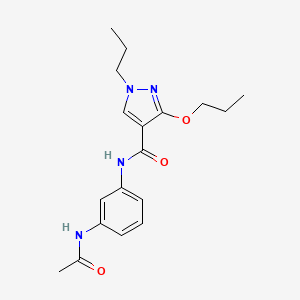

![molecular formula C19H16N4O3 B2817245 N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1207058-40-9](/img/structure/B2817245.png)

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

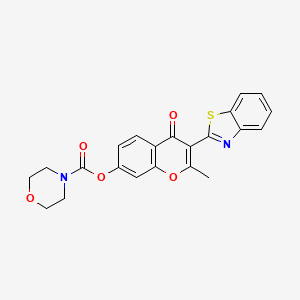

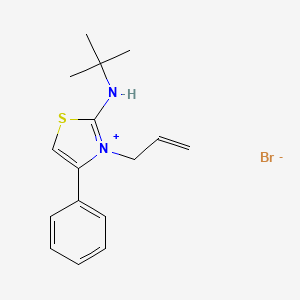

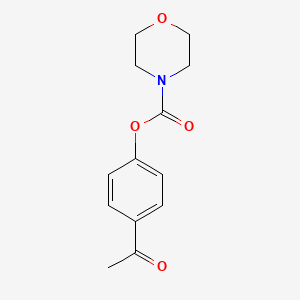

“N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a compound that belongs to the class of benzoxazole derivatives . Benzoxazoles are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives typically involves the reaction of 2-substituted benzoxazole derivatives . The synthesized compounds are usually purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is confirmed by IR, 1H/13C-NMR, and mass spectroscopy . The structure of the resulting benzimidazole based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole derivatives are complex and involve multiple steps . The yield and melting range of the final product can vary depending on the specific reactions and conditions used .Physical And Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can vary depending on the specific compound. For example, one compound had a yield of 82%, a melting range of 270-280°C, and specific IR, MS, and 1H-NMR values .Applications De Recherche Scientifique

Anti-Inflammatory Agents

The compound has been synthesized and evaluated as a potent anti-inflammatory agent . It showed good efficacy in in vitro anti-inflammatory studies, with significant inhibition of membrane stabilization activity and proteinase inhibitory efficacy .

Antifungal Activity

Benzoxazoles, including this compound, are well-known antifungal agents . They have been used in the synthesis of multiple heterocycles, such as 1,2,4-thiadiazoles, isothiazoles, benzoxazines, benzothiazines, benzimidazoles, quinazolones, benzothiazoles, and benzoxazoles .

Antioxidant Activity

Benzoxazoles, including this compound, have been reported to have antioxidant activity . This property makes them useful in various biological systems .

Antitumoral Activity

Benzoxazoles, including this compound, have been reported to have antitumoral activity . This property makes them useful in the treatment of various types of cancer .

Antiparasitic Activity

Benzoxazoles, including this compound, have been reported to have antiparasitic activity . This property makes them useful in the treatment of various parasitic infections .

Anticonvulsant Activities

The compound has been synthesized and evaluated for its anticonvulsant activities . The quantitative anticonvulsant data showed promising results .

DNA Interaction

The compound has been used in viscosity measurements to observe the structural changes in the DNA duplex . This property makes it useful in the study of DNA-protein interactions .

Neuroprotective Agent

The compound has been investigated for its neuroprotective effects in a PC12 cell model . It was found to protect against Aβ 25-35 -induced damage through Akt, GSK-3β and NF-κB signaling pathways .

Propriétés

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-methoxy-1-methylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O3/c1-23-11-14(19(22-23)25-2)17(24)20-13-9-7-12(8-10-13)18-21-15-5-3-4-6-16(15)26-18/h3-11H,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVOTUPMHUTJKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Fluoro-4-[3-(hydroxymethyl)phenyl]benzonitrile](/img/structure/B2817163.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2817165.png)

![8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2817171.png)

![N-(4-methoxyphenyl)-6-(morpholin-4-yl)-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2817174.png)

![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2817177.png)